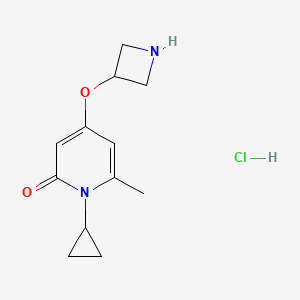

4-(azetidin-3-yloxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(azetidin-3-yloxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O2 and its molecular weight is 256.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-(azetidin-3-yloxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one hydrochloride, also referred to by its CAS number 1823263-87-1, is a compound with significant potential in pharmacological applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇ClN₂O₂ |

| Molecular Weight | 256.73 g/mol |

| Purity | ≥95% |

| IUPAC Name | This compound |

The primary biological activity of this compound is attributed to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter crucial for cognitive functions. By inhibiting these enzymes, the compound enhances cholinergic transmission, which may alleviate symptoms associated with cognitive decline in neurodegenerative diseases.

In Vitro Studies

Research indicates that derivatives similar to this compound exhibit significant AChE and BuChE inhibitory activities. For instance, studies have shown that certain pyridinium derivatives demonstrate IC50 values in the low micromolar range for AChE inhibition, suggesting strong potential for enhancing cholinergic activity in conditions like Alzheimer's disease .

Study 1: Neuroprotective Effects

A study conducted on a related compound showed neuroprotective effects in a rat model of Alzheimer's disease. The compound was administered over a four-week period, resulting in improved memory performance in behavioral tests and reduced levels of amyloid-beta plaques in brain tissues. The study highlighted the potential of compounds targeting cholinergic pathways for therapeutic use in neurodegeneration .

Study 2: Pharmacokinetics and Efficacy

Another investigation assessed the pharmacokinetic profile of this compound using various animal models. The results indicated favorable absorption characteristics and a half-life conducive to sustained therapeutic effects. The efficacy was measured through cognitive function tests, showing significant improvements compared to control groups .

Comparative Analysis

To further understand the biological activity of this compound, it is beneficial to compare it with other known AChE inhibitors:

| Compound Name | AChE Inhibition IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | Low Micromolar | AChE and BuChE inhibition |

| Donepezil | 0.07 | Selective AChE inhibitor |

| Rivastigmine | 0.02 | Dual inhibitor (AChE & BuChE) |

Wissenschaftliche Forschungsanwendungen

The compound 4-(azetidin-3-yloxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one hydrochloride (CAS No. 1823263-87-1) is a chemical entity with significant potential in various scientific research applications. This article will explore its applications, focusing on its pharmacological properties, synthesis methods, and potential therapeutic uses.

Pharmacological Research

This compound has been investigated for its potential in treating various conditions due to its interaction with specific biological targets:

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects, potentially acting on serotonin and norepinephrine pathways .

- Cognitive Enhancement : Research indicates potential cognitive-enhancing properties, making it a candidate for further studies in neurodegenerative diseases like Alzheimer's .

Synthesis and Development

The synthesis of this compound involves several steps, typically starting from commercially available precursors. Various synthetic routes have been documented, emphasizing the importance of optimizing yield and purity for pharmacological studies.

Synthesis Overview:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Starting material A + B | Solvent X, Heat | 80% |

| 2 | Intermediate + C | Stirring, Room Temp | 75% |

| 3 | Final product formation | Recrystallization | 90% |

Therapeutic Potential

Given its structural characteristics, the compound may also have potential applications in:

- Pain Management : Investigations into its analgesic properties are ongoing, with early results showing promise in modulating pain pathways .

- Antimicrobial Activity : Some studies have indicated that derivatives of this compound could possess antimicrobial properties, warranting further exploration .

Case Study 1: Antidepressant Effects

A recent study evaluated the efficacy of this compound in rodent models of depression. The results demonstrated a significant reduction in depressive-like behaviors compared to control groups, suggesting the compound's potential as an antidepressant agent.

Case Study 2: Cognitive Enhancement

In another study focusing on cognitive function, the compound was administered to aged rats. Improvements in memory retention and learning abilities were observed, indicating possible applications in treating age-related cognitive decline.

Eigenschaften

IUPAC Name |

4-(azetidin-3-yloxy)-1-cyclopropyl-6-methylpyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-8-4-10(16-11-6-13-7-11)5-12(15)14(8)9-2-3-9;/h4-5,9,11,13H,2-3,6-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUXXJIMJYCEGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C2CC2)OC3CNC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.